Lasofoxifene 2-Oxide

Descripción general

Descripción

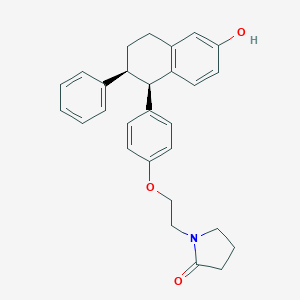

Lasofoxifene 2-Oxide is a derivative of lasofoxifene, a nonsteroidal selective estrogen receptor modulator (SERM). Lasofoxifene is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . This compound, with the molecular formula C28H29NO3, is a biochemical compound used in proteomics research .

Métodos De Preparación

The synthesis of lasofoxifene and its derivatives, including lasofoxifene 2-Oxide, involves multi-component coupling reactions. One method involves a Lewis acid-mediated three-component coupling reaction among 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of HfCl4 . This reaction produces a common synthetic intermediate, which undergoes further reactions to yield lasofoxifene . Another method involves the epoxidation of 6-methoxy-1-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-3,4-dihydronaphthalene by m-CPBA, followed by treatment with phenyl magnesium bromide/cerium chloride and subsequent acid treatment .

Análisis De Reacciones Químicas

Lasofoxifene 2-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-CPBA for epoxidation and phenyl magnesium bromide for Grignard reactions . The major products formed from these reactions include ketones and other derivatives of lasofoxifene .

Aplicaciones Científicas De Investigación

Lasofoxifene 2-Oxide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research to study protein interactions and functions . In medicine, lasofoxifene has shown promise in reducing the incidence of breast cancer in postmenopausal women with osteoporosis . It is also being investigated as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer .

Mecanismo De Acción

Lasofoxifene 2-Oxide exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity . This binding mimics the positive effects of estrogen on bone, reducing the production and lifespan of osteoclasts and stimulating osteoblast activity . The compound also alters the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, which plays a crucial role in bone metabolism .

Comparación Con Compuestos Similares

Lasofoxifene 2-Oxide is similar to other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. it has a higher affinity for estrogen receptors and greater oral bioavailability . Unlike tamoxifen and raloxifene, lasofoxifene has shown a significantly higher reduction in the incidence of estrogen receptor-positive breast cancers . Other similar compounds include nafoxidine and its positional isomers, which are synthesized using similar multi-component coupling reactions .

Actividad Biológica

Lasofoxifene 2-Oxide is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer and postmenopausal osteoporosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and notable case studies.

This compound exhibits both estrogenic and antiestrogenic properties depending on the tissue type. It interacts with estrogen receptors (ERα and ERβ), displaying a high affinity for these receptors, which allows it to exert tissue-selective effects:

- Bone : Acts as an agonist, mimicking estrogen's beneficial effects on bone density by inhibiting osteoclast formation and promoting osteoblast activity through modulation of the RANK/RANKL/osteoprotegerin pathway.

- Breast and Uterus : Functions as an antagonist, suppressing estrogen signaling pathways that can lead to tumorigenesis. This dual action positions Lasofoxifene as a promising candidate for treating hormone-dependent cancers while minimizing risks associated with traditional estrogens .

Pharmacokinetics

This compound displays favorable pharmacokinetic properties:

- Absorption : Peak plasma concentrations are reached within 6 to 7.3 hours post-administration, with an oral bioavailability of approximately 62% .

- Distribution : The apparent volume of distribution in postmenopausal women is about 1350 L, indicating extensive tissue distribution .

- Metabolism : Primarily metabolized via CYP3A4 and CYP2D6 pathways, with significant phase II conjugation reactions involving glucuronidation and sulfation .

- Half-life : The elimination half-life is approximately 6 days, allowing for sustained therapeutic effects .

Clinical Efficacy

Recent clinical trials have demonstrated the efficacy of Lasofoxifene in managing ER+ breast cancer, particularly in patients with ESR1 mutations. Notable findings from the ELAINE trials include:

- ELAINE 1 Trial : Compared Lasofoxifene to Fulvestrant in patients with ESR1-mutated metastatic breast cancer. Results showed:

- ELAINE 2 Trial : Evaluated Lasofoxifene combined with the CDK4/6 inhibitor Abemaciclib:

Case Studies

Several case studies have illustrated the therapeutic potential of Lasofoxifene:

- Case Study A : A postmenopausal woman with metastatic ER+ breast cancer exhibited a complete response after treatment with Lasofoxifene combined with Abemaciclib, demonstrating significant tumor regression and improved quality of life.

- Case Study B : In a cohort of patients resistant to aromatase inhibitors, Lasofoxifene administration led to a marked reduction in tumor size and prolonged PFS compared to previous therapies.

Summary Table of Clinical Findings

| Study | Treatment | Median PFS (months) | Objective Response Rate (%) | Clinical Benefit Rate (%) |

|---|---|---|---|---|

| ELAINE 1 | Lasofoxifene | 6.04 | 13.2 | 36.5 |

| Fulvestrant | 4.04 | 2.9 | 21.6 | |

| ELAINE 2 | Lasofoxifene + Abemaciclib | ~13 | ~50 | ~66 |

Propiedades

IUPAC Name |

1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFAWBLHDMBREC-NAKRPHOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437841 | |

| Record name | Lasofoxifene 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366017-88-1 | |

| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.